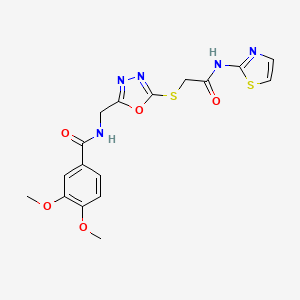

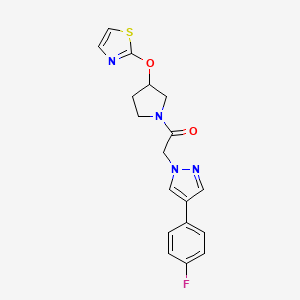

![molecular formula C17H14FN3O3S2 B2864455 (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-fluorobenzamide CAS No. 865175-90-2](/img/structure/B2864455.png)

(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-fluorobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a benzothiazole derivative. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. They are known for their diverse range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects .

Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, benzothiazole derivatives are often synthesized through the condensation of 2-aminobenzenethiol with a suitable electrophile . The presence of the allyl and sulfamoyl groups suggests additional steps involving allylation and sulfamoylation .Molecular Structure Analysis

The molecule contains a benzothiazole core, which is a planar, conjugated system that can participate in π-π stacking interactions . The presence of the allyl group suggests potential reactivity at this site, possibly through allylic activation or participation in pericyclic reactions .Chemical Reactions Analysis

Benzothiazoles can undergo a variety of reactions, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and metal-catalyzed cross-coupling reactions . The specific reactivity of this compound would depend on the reaction conditions and the other reactants present .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include the presence of the polar sulfamoyl group, the conjugated benzothiazole core, and the lipophilic benzene and allyl groups .Applications De Recherche Scientifique

Antimicrobial Applications

(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-fluorobenzamide, as part of a broader class of compounds, has shown promising applications in antimicrobial research. Derivatives of fluorobenzamides, including those containing thiazole and thiazolidine rings, have been synthesized and tested for their antimicrobial properties. Specifically, compounds with a fluorine atom at the 4th position of the benzoyl group have demonstrated enhanced antimicrobial activity. Microwave-induced synthesis of such compounds has led to the discovery of analogs with significant inhibitory effects against various bacterial strains, including Gram-positive and Gram-negative bacteria, as well as fungal pathogens (Desai, Rajpara, & Joshi, 2013).

Synthesis and Evaluation of Novel Sulfonamide Derivatives

Another direction of research involves the synthesis and antibacterial activity evaluation of novel sulfonamide derivatives containing a 2-amino-1,3-thiazole fragment. These derivatives have been synthesized using efficient methods under solvent-free conditions and evaluated for their antibacterial effectiveness against S. aureus and E. coli. In silico ADME prediction also offers insights into their biological behavior, indicating a potential for therapeutic applications (Rafiee Pour et al., 2019).

Chemical Reactivity and Formation of Novel Cyclic Ylides

Research on the reactivity of carbenes and diazoalkanes bearing arylthio and allylthio groups on β-carbon has uncovered the formation of novel cyclic ylides, such as thietanonium ylides, through intramolecular electrophilic addition. These studies provide valuable insights into the mechanisms and potential applications of these ylides in synthesizing complex molecular structures (Ojima & Kondo, 1973).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

4-fluoro-N-(3-prop-2-enyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14FN3O3S2/c1-2-9-21-14-8-7-13(26(19,23)24)10-15(14)25-17(21)20-16(22)11-3-5-12(18)6-4-11/h2-8,10H,1,9H2,(H2,19,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGXBSKFILXZYOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14FN3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

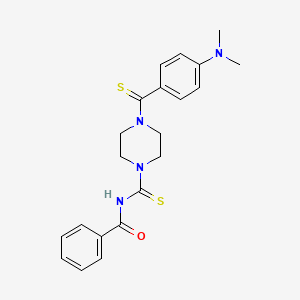

![1'-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2864378.png)

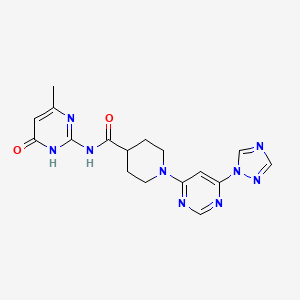

![N-(1-Cyanocyclohexyl)-2-[(2S,4S)-4-hydroxy-2-(hydroxymethyl)pyrrolidin-1-yl]acetamide](/img/structure/B2864380.png)

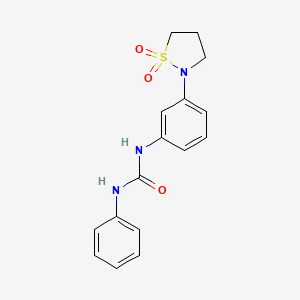

![Ethyl 5-(furan-2-carboxamido)-4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2864381.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2,6-difluorobenzamide](/img/structure/B2864394.png)